Product packaging for 7-nitrobenzo[d]isothiazol-3-amine(Cat. No.:CAS No. 90407-29-7)

7-nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3058611
CAS No.: 90407-29-7
M. Wt: 195.2 g/mol
InChI Key: QXUUUKIOABPJFD-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]isothiazol-3-amine is a benzisothiazole derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features both an amine and a nitro group on the fused benzoisothiazole ring system, making it a valuable intermediate for the development of more complex molecules. Its structural framework is commonly explored in the design and synthesis of compounds for various research applications, including potential use in dyes, agrochemicals, and pharmacologically active agents . As a chemical intermediate, its primary research value lies in its functional groups, which allow for further derivatization and incorporation into larger molecular architectures. Researchers utilize this scaffold to study structure-activity relationships (SAR) and to create libraries of compounds for high-throughput screening. The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the heterocyclic system, which is a critical factor in materials science and medicinal chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting. While specific hazard data for this isomer is not available, similar nitro-substituted benzisothiazoles can cause skin and eye irritation . It is recommended to consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves and eye/face protection. Avoid formation of dust and aerosols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2S B3058611 7-nitrobenzo[d]isothiazol-3-amine CAS No. 90407-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUUUKIOABPJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238164
Record name 1,2-Benzisothiazol-3-amine, 7-nitro-
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Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-29-7
Record name 7-Nitro-1,2-benzisothiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90407-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3-amine, 7-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3-amine, 7-nitro-
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Chemical Reactivity and Mechanistic Investigations of 7 Nitrobenzo D Isothiazol 3 Amine

Reactivity Patterns of the Benzo[d]isothiazole Amine Moiety

The benzo[d]isothiazole scaffold is a significant heterocyclic structure, and its derivatives are often assembled by constructing the isothiazole (B42339) ring onto a pre-functionalized phenyl substrate. The 3-amino group on the isothiazole ring is a key site for derivatization. This exocyclic amine behaves as a typical nucleophile, capable of undergoing reactions such as acylation, alkylation, and condensation.

The synthesis of the benzo[d]isothiazol-3-amine core itself often involves a nucleophilic aromatic substitution followed by a cyclization step. For instance, a common method involves reacting a 2-halobenzonitrile derivative with a sulfur nucleophile like sodium sulfide. The resulting intermediate is then treated with an aminating agent to form the 3-amino-isothiazole ring. arkat-usa.org The reactivity of the amine moiety is fundamental to these transformations, either as a target for introduction onto the ring or as a handle for subsequent chemical modifications.

The table below summarizes the typical reactivity of the amine group in the benzo[d]isothiazole system.

Reaction TypeReagent ExampleProduct TypeMechanistic Feature
AcylationAcyl Chlorides, AnhydridesAmidesNucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon.
AlkylationAlkyl HalidesSecondary/Tertiary AminesNucleophilic substitution (SN2) where the amine acts as the nucleophile.
CondensationAldehydes, KetonesImines (Schiff Bases)Nucleophilic addition to the carbonyl group followed by dehydration.

Influence of the 7-Nitro Group on Ring System Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group (EWG) through both inductive effects and resonance. youtube.com Its presence significantly reduces the electron density of the fused benzene (B151609) ring. This has two major consequences for the molecule's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The benzene ring, being electron-deficient, is strongly deactivated towards attack by electrophiles. The nitro group pulls electron density out of the ring, making it less nucleophilic and therefore less reactive in typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.comyoutube.com

Meta-Directing Effect: In the event that an EAS reaction does occur, the nitro group directs incoming electrophiles to the meta position (C5). Attack at the ortho (C6) or para (C4, relative to the isothiazole fusion) positions would result in a resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group—a highly destabilizing arrangement. youtube.com

The table below outlines the impact of the 7-nitro group on the aromatic portion of the molecule.

PropertyUnsubstituted Benzothiazole (B30560)7-NitrobenzothiazoleRationale
Electron Density HighSignificantly ReducedStrong electron-withdrawal by the NO₂ group. youtube.com
Reactivity in EAS Moderately ReactiveStrongly DeactivatedThe ring is less nucleophilic and cannot easily donate electrons to an incoming electrophile. youtube.com
Directing Effect Governed by isothiazole ringMeta-directing (to C5)Avoids placing a positive charge adjacent to the NO₂ group during EAS. youtube.com

The strong electron-withdrawing effect of the 7-nitro group also makes the benzo[d]isothiazole ring system more susceptible to nucleophilic attack. This can influence both ring-opening and cyclization processes. The electron-deficient nature of the aromatic ring can stabilize anionic intermediates that may form during a nucleophilic attack, potentially facilitating pathways that lead to the opening of the isothiazole ring.

In synthetic procedures, the construction of the benzo[d]isothiazole ring often involves an oxidative N-S/C-S bond formation. arkat-usa.org The presence of an electron-withdrawing group like the nitro group can influence the feasibility and rate of these cyclization reactions by affecting the electron density at the atoms involved in the ring closure. For instance, in syntheses starting from ortho-haloarylamidines and elemental sulfur, electron-withdrawing groups on the phenyl ring (analogous to the nitro-substituted ring) generally facilitate the oxidative cyclization process. arkat-usa.org

Reaction Mechanisms in Functionalization and Derivatization

Functionalization of 7-nitrobenzo[d]isothiazol-3-amine can occur at the exocyclic amine or, under specific conditions, on the aromatic ring.

Reactions at the 3-Amine Group: As discussed, the primary amine is nucleophilic. Acylation with an acyl chloride, for example, proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding amide.

Substitution on the Aromatic Ring:

Electrophilic Aromatic Substitution (EAS): As detailed in section 3.2.1, EAS is highly disfavored due to the deactivating effect of the nitro group.

Nucleophilic Aromatic Substitution (SNAr): While the parent molecule does not have a suitable leaving group on the aromatic ring, the principle of SNAr is important. The powerful electron-withdrawing nitro group activates the ring towards nucleophilic attack. If a derivative, such as 7-nitro-X-benzo[d]isothiazol-3-amine (where X is a good leaving group like a halogen at C4 or C6), were used, it would be highly susceptible to SNAr. The mechanism would involve:

Attack of a nucleophile on the carbon bearing the leaving group.

Formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, providing significant stabilization.

Departure of the leaving group to restore aromaticity.

The construction of the benzo[d]isothiazole ring can proceed through various pathways. One common strategy involves the reaction of a substituted aniline (B41778) with a source of sulfur, followed by cyclization. For example, the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) can be used to construct a nitro-substituted benzothiazole core. researchgate.net

The direct involvement of S-nitroso intermediates (R-S-N=O) in the cyclization leading to this compound is not extensively documented in the literature. While N-nitroso compounds are well-known intermediates in reactions involving nitrous acid, particularly in the nitrosation of secondary aromatic amines, the analogous sulfur species are less commonly invoked in standard heterocyclic syntheses. nih.gov

The more established mechanisms for forming the benzo[d]isothiazole ring typically involve:

Oxidative S-N/S-C Bond Formation: Reaction of an o-haloarylamidine with elemental sulfur at high temperatures. arkat-usa.org

Intramolecular Cyclization: Formation of an amide and a sulfenic acid from an amine and a carbonyl group, followed by intramolecular attack of the amide nitrogen on the sulfur atom and subsequent dehydration. arkat-usa.org

While speculative, a pathway involving an S-nitroso species would require a nitrosating agent to react with a thiol precursor. Given the established synthetic routes, such a mechanism is not considered a primary pathway for the formation of this specific compound. Further mechanistic studies would be required to probe for the existence of such transient intermediates.

Heteroatom-Directed Reactivity in the Isothiazole Ring

The chemical behavior of the isothiazole ring in this compound is intrinsically governed by the presence of its two heteroatoms, nitrogen and sulfur. Their distinct electronegativities and positions within the five-membered ring, coupled with the electronic influence of the fused benzene ring and its substituents, dictate the molecule's reactivity towards various chemical transformations. The interplay between the electron-donating 3-amino group and the electron-withdrawing 7-nitro group further modulates the electron density and, consequently, the reactivity of the heterocyclic core.

The isothiazole nucleus is recognized as a stable aromatic system. researchgate.net However, the sulfur and nitrogen heteroatoms introduce specific sites of reactivity. The sulfur atom, in particular, can act as an electrophilic center, rendering it susceptible to attack by nucleophiles. This interaction can lead to the cleavage of the relatively weak N-S bond, a characteristic reaction of the isothiazole ring system. nih.gov

Mechanistic investigations into related benzisothiazole derivatives have highlighted this susceptibility. For instance, the antimicrobial action of certain isothiazolones is attributed to the cleavage of the N-S bond, which is initiated by the reaction of the sulfur atom with cellular nucleophiles such as the cysteine residues in enzymes. nih.gov This suggests a heteroatom-directed reactivity where the sulfur atom is the primary target for nucleophilic attack. While specific studies on this compound are limited, the presence of the strongly electron-withdrawing nitro group at the 7-position is expected to enhance the electrophilicity of the isothiazole sulfur atom, making it even more prone to nucleophilic assault and subsequent ring-opening.

In the context of this compound, the heteroatoms in the isothiazole ring are pivotal in directing its chemical reactivity. The sulfur atom is a key electrophilic center, predisposing the molecule to nucleophilic attack and ring cleavage, a reactivity pattern likely amplified by the attached nitro group. The nitrogen atom, while part of the aromatic system, is less likely to be the primary reactive site for electrophiles compared to the exocyclic amine.

Advanced Spectroscopic Characterization and Analytical Methodologies for 7 Nitrobenzo D Isothiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 7-nitrobenzo[d]isothiazol-3-amine by providing detailed information about the hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei.

¹H NMR: The proton NMR spectrum of a related compound, 3-amino-5-nitrobenzisothiazole, shows characteristic signals for the aromatic protons. In a typical spectrum recorded in DMSO-d6, a singlet corresponding to the amine protons (NH2) would be expected, along with distinct signals for the aromatic protons on the benzene (B151609) ring, influenced by the electron-withdrawing nitro group and the isothiazole (B42339) ring. For instance, in a similar compound, the aromatic protons appear as a doublet at δ 8.80 (J = 2.7 Hz), and a doublet of doublets at δ 8.57 (J = 9.1, 2.7 Hz). nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atoms of the benzene ring will have distinct signals, with the carbon bearing the nitro group typically shifted downfield. For comparison, in a related benzothiazole (B30560) derivative, the carbon signals can range from approximately δ 111.9 to 171.9 ppm. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing compounds like this compound. wikipedia.org This technique can directly probe the nitrogen atoms of the amine and nitro groups, providing valuable information about their electronic environment. wikipedia.org Although less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it offers a large chemical shift range, which can help distinguish between different nitrogen-containing functional groups. wikipedia.orghuji.ac.il The chemical shifts for nitro groups typically appear in a distinct region of the spectrum. researchgate.net

Table 1: Representative NMR Data for Related Benzisothiazole Structures
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H8.80d2.7
¹H8.57dd9.1, 2.7
¹³C111.9 - 171.9--

Note: Data is for a related 3-amino-5-nitrobenzisothiazole and serves as a representative example. nih.govrsc.org Actual values for this compound may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and probing the fragmentation patterns of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It would be used to determine the accurate molecular weight of the compound by observing the protonated molecule [M+H]⁺. High-resolution ESI-MS (HRMS) can provide the elemental composition with high accuracy. The fragmentation patterns observed in tandem MS (MS/MS) experiments can help to confirm the structure by showing characteristic losses, such as the loss of the nitro group (NO₂) or parts of the isothiazole ring. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture and its subsequent mass analysis. This is particularly useful for confirming the identity and purity of this compound in complex samples. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C=N and C=C stretching vibrations of the aromatic and isothiazole rings.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Nitro (NO₂)Asymmetric Stretching1500 - 1570
Nitro (NO₂)Symmetric Stretching1300 - 1370
Aromatic C=CStretching1450 - 1600
C=NStretching1640 - 1690

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC or UPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used to determine its purity. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity checks. nih.gov For this compound, a silica (B1680970) gel plate could be used as the stationary phase with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. nih.gov The spot corresponding to the compound can be visualized under UV light. nih.gov

X-Ray Crystallography for Solid-State Structural Determination

UV-Visible Spectrophotometry for Electronic Transitions and Concentration Determination

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems, as well as the nitro group. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing this technique to be used for quantitative analysis and concentration determination.

Theoretical and Computational Chemistry Studies of 7 Nitrobenzo D Isothiazol 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govphyschemres.org It provides valuable insights into molecular properties and reactivity. DFT calculations for 7-nitrobenzo[d]isothiazol-3-amine would involve sophisticated software and computational power to model its behavior at the quantum level.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energies of HOMO and LUMO and their energy gap (ΔE) are key descriptors.

A low HOMO-LUMO gap generally signifies higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group would likely lead to a complex distribution of electron density and a potentially small HOMO-LUMO gap, suggesting it could be a reactive molecule.

Table 1: Hypothetical Molecular Orbital Data for this compound

ParameterExpected Value/ObservationSignificance
HOMO Energy Relatively HighThe amino group would likely increase the HOMO energy, indicating a greater ability to donate electrons.
LUMO Energy Relatively LowThe nitro group would lower the LUMO energy, suggesting a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE) SmallA small energy gap would imply higher reactivity and potential for charge transfer within the molecule.

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a DFT analysis.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. scirp.org It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would be expected to show negative potential (typically colored red or yellow) around the nitro group and the nitrogen and sulfur atoms of the isothiazole (B42339) ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino group, marking them as potential sites for nucleophilic interaction.

Prediction of Chemical Shifts and Spectroscopic Parameters

DFT calculations can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound by comparing the theoretical data with experimental spectra. While a specific study on the prediction of spectroscopic parameters for this compound has not been found, research on novel nitro-substituted nitrogen heterocyclic compounds has utilized extensive analysis of carbon-13 NMR spectroscopy shift values to interpret and confirm molecular structures. lsbu.ac.uk

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹³C NMR (ppm) C-NO₂: ~150 ppm~152 ppm
C-NH₂: ~145 ppm~147 ppm
¹H NMR (ppm) NH₂: ~6.5 ppm~6.7 ppm
IR (cm⁻¹) N-O stretch: ~1520, 1340 cm⁻¹~1525, 1345 cm⁻¹
N-H stretch: ~3400, 3300 cm⁻¹~3410, 3305 cm⁻¹

Note: The values in this table are for illustrative purposes only.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.

Conformational Analysis and Stability

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangement of its atoms. This is particularly relevant for the orientation of the amino group relative to the fused ring system. The planarity of the benzisothiazole ring system and the potential for intramolecular hydrogen bonding between the amino group and the nitro group would be key factors in determining the lowest energy conformation.

Ligand-Target Interaction Modeling for Mechanistic Insights

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein. researchgate.net This is a critical step in drug discovery for understanding the mechanism of action. Studies on related benzothiazole (B30560) derivatives have utilized molecular docking to investigate their potential as antimicrobial agents by simulating their interaction with bacterial proteins. researchgate.net

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed to model its interaction with a relevant biological target. For instance, if it were being explored as an inhibitor of a particular enzyme, docking simulations would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site. Such studies have been performed on other benzisothiazole derivatives, for example, in the context of modulating sirtuin activity or inhibiting HCV. google.comgoogle.com

Reaction Pathway and Transition State Calculations

Elucidation of Reaction Mechanisms

There is currently a lack of available scientific literature detailing the elucidation of reaction mechanisms for this compound through computational studies.

Activation Energy Barriers and Reaction Kinetics

Information regarding the activation energy barriers and reaction kinetics of this compound, as determined by theoretical and computational chemistry, is not available in existing research.

Mechanistic Biological Activity and Pharmacological Potential of Benzo D Isothiazole Derivatives with a 7 Nitro Substitution Pattern

Exploration of Molecular Targets and Pathways

The introduction of a nitro group at the 7-position of the benzo[d]isothiazole scaffold can modulate the electronic properties of the molecule, potentially influencing its interaction with various biological targets. However, specific research on the molecular targets and pathways for 7-nitrobenzo[d]isothiazol-3-amine is limited. The following sections discuss the potential for enzyme modulation and receptor interaction based on studies of related heterocyclic compounds.

The interaction of this compound with specific receptors, including the Metabotropic Glutamate Receptor 4 (mGluR4), has not been a focus of published research to date. Studies on related heterocyclic structures have shown engagement with various receptors, but a direct link to 7-nitrobenzo[d]isothiazole derivatives is not established. The potential for these compounds to interact with mGluR4 or other receptors is a promising area for future investigation, which could uncover novel therapeutic applications.

Antimicrobial Activity Mechanisms

The antimicrobial properties of nitro-substituted heterocyclic compounds are well-documented, often attributed to the generation of reactive nitrogen species that can damage microbial DNA and other cellular components. Research into the antimicrobial activity of nitro-substituted 2,1-benzisothiazoles provides some insight into the potential of the 1,2-benzisothiazole (B1215175) isomers.

A study evaluating a series of bz-nitro-2,1-benzisothiazoles revealed generally low activity against a range of bacteria and fungi. nih.gov However, the position of the nitro group and other substitutions on the benzisothiazole ring were found to be critical for activity.

In a study by Zani et al. (1994), the antibacterial activity of various nitro-substituted 2,1-benzisothiazoles was evaluated. Most of the tested compounds exhibited very low activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 7-nitro-2,1-benzisothiazole (B12650928) showed minimal inhibitory concentrations (MICs) greater than 128 µg/mL against Bacillus subtilis and Escherichia coli. nih.gov

However, one notable exception was a derivative, compound 61 in the study, which displayed relatively high activity against Bacillus subtilis and Escherichia coli. nih.gov This highlights the potential for specific structural modifications to enhance the antibacterial potency of the nitro-benzisothiazole scaffold.

Table 1: Antibacterial Activity of Selected Nitro-Substituted 2,1-Benzisothiazoles

CompoundTest OrganismMIC (µg/mL)Reference
7-Nitro-2,1-benzisothiazoleBacillus subtilis>128 nih.gov
7-Nitro-2,1-benzisothiazoleEscherichia coli>128 nih.gov

This table is based on data for 2,1-benzisothiazole derivatives due to the lack of specific data for this compound.

While some benzisothiazole derivatives have been investigated for their antimycobacterial potential, specific data on the activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains is not available in the reviewed literature. A study on benzisothiazole Schiff bases showed no activity against Mycobacterium fortuitum and Mycobacterium smegmatis. nih.gov Further research is required to determine if the 7-nitro substitution confers any significant antimycobacterial properties.

Similar to the antibacterial findings, the antifungal activity of the evaluated nitro-substituted 2,1-benzisothiazoles was generally low. nih.gov For example, 7-nitro-2,1-benzisothiazole had a MIC greater than 128 µg/mL against Saccharomyces cerevisiae. nih.gov The aforementioned compound 61, which showed good antibacterial activity, also exhibited relatively high activity against Saccharomyces cerevisiae. nih.gov

Table 2: Antifungal Activity of Selected Nitro-Substituted 2,1-Benzisothiazoles

CompoundTest OrganismMIC (µg/mL)Reference
7-Nitro-2,1-benzisothiazoleSaccharomyces cerevisiae>128 nih.gov

This table is based on data for 2,1-benzisothiazole derivatives due to the lack of specific data for this compound.

Mechanistic Insights into Other Pharmacological Profiles of 7-Nitro Substituted Benzo[d]isothiazole Derivatives

While comprehensive research specifically detailing the anticancer, antiviral, and anti-inflammatory activities of this compound is limited, the broader class of benzo[d]isothiazole and related benzothiazole (B30560) derivatives has demonstrated significant potential in these therapeutic areas. The introduction of a nitro group, a potent electron-withdrawing moiety, is known to modulate the pharmacological profile of heterocyclic compounds.

Anticancer Potential

Recent studies have highlighted the promise of benzo[d]isothiazole derivatives as novel inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy. nih.gov By blocking this interaction, these compounds can restore the anti-tumor immune response. A series of benzo[d]isothiazole derivatives were developed using a "ring fusion" strategy, leading to the identification of potent inhibitors. nih.gov One such derivative, compound D7, exhibited an IC₅₀ value of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay, indicating strong inhibition of the PD-1/PD-L1 interaction. nih.gov Molecular modeling studies suggest that these derivatives bind to a specific site on PD-L1, preventing its engagement with PD-1. nih.gov

Furthermore, quantitative structure-activity relationship (G-QSAR) studies on the related benzothiazole scaffold have indicated that the presence of electron-withdrawing groups, such as a nitro group, can enhance anticancer activity. chula.ac.th This suggests that a 7-nitro substitution on the benzo[d]isothiazole ring could be a favorable modification for developing new anticancer agents. The nitro group's ability to increase the electrophilic reactivity of the compound may contribute to its cytotoxic effects against cancer cells. chula.ac.th For instance, certain nitro-styryl containing benzothiazole derivatives have shown potent dose-dependent inhibitory effects on the proliferation of pancreatic cancer cell lines. iiarjournals.org

Compound/Derivative ClassPharmacological Target/ActivityKey Findings
Benzo[d]isothiazole DerivativesPD-1/PD-L1 Interaction InhibitionCompound D7 showed an IC₅₀ of 5.7 nM, indicating potent inhibition. nih.gov
Nitro-styryl Benzothiazole DerivativesAnticancer (Pancreatic Cancer)Demonstrated dose-dependent inhibition of cancer cell proliferation. iiarjournals.org

Antiviral and Anti-inflammatory Relevance

The isothiazole (B42339) and benzothiazole scaffolds are present in various compounds exhibiting antiviral and anti-inflammatory properties. nih.govresearchgate.net While direct evidence for 7-nitrobenzo[d]isothiazole derivatives is not abundant, the general activity of the core structure is noteworthy.

Isothiazole derivatives have been reported to possess antiviral properties against a range of viruses. nih.gov Similarly, benzothiazole derivatives have been investigated as potential antiviral agents, with some showing activity against viruses like HIV and herpes simplex virus (HSV). nih.gov For example, certain hybrid benzothiazolyl-coumarins have demonstrated anti-HIV activity. nih.gov

In the context of inflammation, derivatives of the related benzothiazole scaffold have been evaluated for their anti-inflammatory and analgesic effects. nih.govresearchgate.net Some substituted 2-aminobenzothiazoles have shown anti-inflammatory activity comparable to the standard drug diclofenac (B195802) in animal models. researchgate.net The mechanism for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes. Studies on alkynyl-substituted 3-ylidene-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives have explored their antioxidant and anti-catalytic activity towards myeloperoxidase (MPO), an enzyme involved in inflammatory processes. nih.gov

Structure-Activity Relationship (SAR) Studies Pertaining to the Benzo[d]isothiazole Scaffold

The biological activity of benzo[d]isothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies provide valuable insights into the structural requirements for a desired pharmacological effect.

For the broader class of benzothiazole derivatives, which share structural similarities, SAR studies have revealed key determinants of activity. The position of substituents is critical; for instance, in the context of anticancer activity, substitutions at the C-2 and C-6 positions of the benzothiazole ring are often associated with a variety of biological activities. tandfonline.com

A G-QSAR analysis of benzothiazole derivatives has provided more specific insights into the features that govern anticancer potency. chula.ac.th This study highlighted that the substitution of an aryl ring with electron-withdrawing groups, such as nitro and halogen groups, is predicted to increase anticancer activity. chula.ac.th The negative contribution of the descriptor "DeltaEpsilonC" suggests that a greater difference in electronegativity, as would be provided by a nitro group, is favorable. chula.ac.th

Specifically concerning the nitro group, its position on the benzo ring has been shown to be a critical factor. In studies of 7-nitrobenzo[d]thiazole, the placement of the nitro group at the 7-position was found to enhance reactivity compared to other isomers. This increased reactivity is attributed to the electron-withdrawing effects of the nitro group in conjugation with the thiazole (B1198619) sulfur. This enhanced reactivity can facilitate interactions with biological targets. It is also generally observed that electron-withdrawing groups increase lipophilicity, which can improve the penetration of compounds across cellular membranes to reach their intracellular targets.

Based on these SAR principles derived from related scaffolds, it can be extrapolated that the 7-nitro substitution on the benzo[d]isothiazole ring is likely to enhance its biological activity. The potent electron-withdrawing nature of the nitro group at this position could increase the molecule's reactivity and its ability to interact with pharmacological targets, potentially leading to enhanced anticancer, antiviral, or anti-inflammatory properties.

Structural FeatureInfluence on Biological ActivitySupporting Evidence
Electron-withdrawing groups (e.g., Nitro)Increased anticancer activityG-QSAR studies on benzothiazole derivatives. chula.ac.th
Position of Nitro Group (7-position)Enhanced reactivitySAR of 7-nitrobenzo[d]thiazole.
General Substitutions at C-2 and C-6Modulation of various biological activitiesReview of benzothiazole medicinal chemistry. tandfonline.com

Applications in Chemical Biology and Advanced Materials Science

Development as Fluorescent Molecular Probes

The inherent photophysical properties of 7-nitrobenzo[d]isothiazol-3-amine make it an excellent scaffold for the creation of fluorescent molecular probes. These probes are instrumental in visualizing and quantifying biological molecules and processes with high sensitivity and selectivity.

Design Principles for Fluorescent Tagging

The design of fluorescent probes based on this compound is primarily guided by the principles of donor-acceptor (D-A) chromophores. researchgate.net In this molecule, the amine group (-NH2) acts as an electron donor, while the electron-withdrawing nitro group (-NO2) serves as the acceptor. This intramolecular charge transfer (ICT) is fundamental to its fluorescence.

Key design principles include:

Donor-Acceptor Architecture : The benzisothiazole ring system acts as a π-conjugated bridge that facilitates the electronic communication between the donor (amine) and acceptor (nitro) groups. researchgate.netnih.gov This D-A structure is crucial for achieving desirable photophysical properties, including significant Stokes shifts and sensitivity to the local environment.

Reactive Handle for Bioconjugation : The primary amine group provides a convenient "handle" for chemical modification. It can be readily reacted with various functional groups on target biomolecules (like proteins or nucleic acids) to form stable covalent bonds, effectively "tagging" them with the fluorescent probe.

Modulation of Fluorescence : The fluorescence output can be finely tuned by altering the electronic properties of the donor or acceptor groups. For instance, derivatizing the amine group can change the energy of the ICT state, leading to shifts in the emission wavelength or changes in quantum yield.

Solvatochromic and Photochromic Properties

Solvatochromism is a phenomenon where the color or fluorescence of a compound changes with the polarity of the solvent. Donor-acceptor molecules like this compound are known to exhibit significant solvatochromism. The large change in dipole moment between the ground state and the excited state means that polar solvents will stabilize the excited state more than nonpolar solvents, leading to a red-shift in the emission spectrum. This property is particularly useful for probing the microenvironment of biological systems, such as the polarity of a protein's active site. Theoretical studies on similar nitro-amino substituted aromatics, like nitroanilines, confirm that solvation significantly impacts the electronic structure and interactions between the functional groups. researchgate.net

Photochromism , the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is not an inherent property of the this compound core itself. However, this functionality can be introduced by covalently linking the molecule to known photochromic units, such as spiropyrans or azobenzenes. Such conjugates could be designed where the fluorescent state of the benzisothiazole moiety is switched "on" or "off" by the light-induced isomerization of the attached photochromic switch.

Acidochromic Behavior and pH Sensing

Acidochromism refers to the change in color or fluorescence in response to a change in pH. The amine group in this compound is basic and can be protonated in acidic conditions. This protonation event significantly alters the electronic properties of the molecule.

Upon protonation, the electron-donating ability of the amine group is neutralized, which disrupts the intramolecular charge transfer from the donor to the acceptor. This disruption leads to a noticeable change in the absorption and emission spectra, typically a blue-shift in fluorescence, which can be harnessed for pH sensing. This principle has been demonstrated in other benzothiazole-based systems where positional isomers can sense acids. The ability to respond to pH makes these compounds promising candidates for developing sensors to monitor pH changes in cellular compartments or industrial processes. nih.gov

Superoxide (B77818) Ion Sensing (inferring from similar nitro-heterocycles)

While direct studies on this compound for superoxide sensing may be limited, its chemical structure strongly suggests potential in this application. The sensing mechanism can be inferred from the well-established chemistry of other nitro-heterocyclic compounds. Aromatic nitro compounds are known to be electrochemically active and can be reduced by strong reducing agents, including the superoxide radical anion (O₂⁻). elsevierpure.com

The proposed sensing mechanism would involve the reduction of the nitro group (-NO2) on the benzisothiazole ring by the superoxide ion. This reduction would transform the nitro group into a nitro radical anion or subsequently to an amino group, depending on the reaction conditions. This chemical transformation would cause a dramatic change in the molecule's electronic structure and, consequently, its photophysical properties. For instance, the reduction could lead to a "turn-on" or "turn-off" fluorescent response, or a distinct color change, allowing for the quantitative detection of superoxide. This is analogous to the principle used in assays where nitro blue tetrazolium is reduced by superoxide to form a colored formazan (B1609692) product. The presence of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack or reduction, a key feature in the design of such sensors. nih.govrsc.org

Integration into Sensor Systems and Smart Materials

The responsive nature of this compound to various external stimuli makes it an attractive component for incorporation into more complex sensor systems and "smart" materials.

Multi-Stimuli Responsive Materials

Multi-stimuli responsive materials are advanced materials that can change their properties in response to two or more external triggers, such as pH, temperature, light, or redox potential. nih.govdtu.dkrsc.org The functional groups present in this compound make it an ideal building block for such systems.

pH-Responsiveness : As discussed, the amine group provides a handle for pH sensitivity.

Redox-Responsiveness : The nitro group can be chemically or electrochemically reduced. This redox activity can be used as a switch to alter the material's properties.

Solvent Polarity Response : The solvatochromic nature of the molecule can be used to sense changes in the local environment's polarity.

By incorporating this compound into polymer backbones or as pendants on a polymer chain, it is possible to create materials that exhibit complex and programmable behaviors. researchgate.netnih.gov For example, a hydrogel containing this molecule could be designed to swell or shrink in response to a change in pH, while simultaneously reporting on the local redox environment through a change in its fluorescence. Such materials have potential applications in drug delivery, where a specific combination of physiological signals (e.g., the acidic and reductive environment of a tumor) could trigger the release of a therapeutic agent. dtu.dk

Future Perspectives and Research Challenges in 7 Nitrobenzo D Isothiazol 3 Amine Studies

Advancements in Asymmetric Synthesis of Chiral Analogs

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. rsc.org While 7-nitrobenzo[d]isothiazol-3-amine itself is not chiral, the introduction of a stereocenter, for instance at the 3-position by N-alkylation with a chiral substituent, would generate chiral analogs. The future of research in this area lies in the development of efficient asymmetric syntheses to access these chiral derivatives in high enantiopurity.

A significant challenge is the direct asymmetric functionalization of the benzisothiazole core. Future research could focus on the development of novel chiral catalysts, such as chiral phosphoric acids, squaramides, or metal complexes, that can effectively control the stereochemistry of reactions involving the amine group or other positions on the heterocyclic ring. mdpi.com Asymmetric hydrogenation is a powerful technique for creating chiral molecules and could be explored for derivatives of this compound. researchgate.net

Another promising approach is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. wikipedia.org This can be achieved through techniques like the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. rsc.orgwikipedia.org While effective, resolution methods have the inherent drawback of a maximum 50% yield for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org The development of efficient racemization protocols for chiral analogs of this compound would be a valuable contribution.

Potential Asymmetric Synthesis & Resolution Strategies Description Key Challenges
Catalytic Asymmetric Synthesis Use of chiral catalysts (e.g., organocatalysts, metal complexes) to directly synthesize one enantiomer in excess. mdpi.comresearchgate.netDevelopment of catalysts with high enantioselectivity for the specific substrate; optimization of reaction conditions.
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step. tcichemicals.comAdditional synthetic steps for attachment and removal of the auxiliary; potential for low overall yield.
Kinetic Resolution A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govMaximum theoretical yield of 50% for the unreacted enantiomer; requires a highly selective catalyst.
Chiral Chromatography Separation of enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column. wikipedia.orgnih.govCan be expensive for large-scale separations; requires development of suitable chiral stationary phases.
Diastereomeric Salt Crystallization Reaction of a racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization due to different solubilities. wikipedia.orgSuccess is dependent on the crystallization properties of the diastereomeric salts, which can be unpredictable.

Exploring Novel Reactivity and Transformation Pathways

The reactivity of the this compound core is dictated by the interplay of the isothiazole (B42339) ring system and the electronic effects of the nitro and amino substituents. Future research should aim to explore novel chemical transformations that leverage this unique reactivity profile.

The presence of the electron-withdrawing nitro group is expected to activate the benzene (B151609) ring towards nucleophilic aromatic substitution, while the amino group can direct electrophilic substitution. A systematic study of these reactions would provide a deeper understanding of the molecule's chemical behavior and enable the synthesis of a diverse library of derivatives.

Furthermore, the isothiazole ring itself can undergo various transformations. For instance, ring-opening reactions of isothiazolium salts with nucleophiles are known to occur. thieme-connect.de Investigating the quaternization of the nitrogen atom in this compound followed by reaction with various nucleophiles could lead to novel heterocyclic scaffolds. The development of metal-free synthesis methods for benzisothiazoles is an active area of research and could be applied to create new derivatives. arkat-usa.org

The nitro group also presents a handle for further chemical modification. Its reduction to an amino group would yield a diamino-substituted benzisothiazole, a potentially valuable building block for polymers or pharmacologically active compounds. Selective reduction of the nitro group in the presence of the isothiazole ring, which contains a potentially reducible S-N bond, would be a key challenge to overcome.

Rational Design of Derivatives through Computational Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) can be employed to gain insights into its structure, electronics, and reactivity. mdpi.comscispace.comscholarsresearchlibrary.com

Future research should focus on using computational models to predict the properties of virtual libraries of this compound derivatives. This can guide synthetic efforts by identifying candidates with desired characteristics, such as specific electronic properties for sensor applications or optimal geometries for binding to a biological target. wjahr.com For example, DFT calculations can predict the HOMO-LUMO energy gap, which is crucial for understanding the electronic transitions involved in fluorescence. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of derivatives with their biological activity. scispace.comscholarsresearchlibrary.com This approach can accelerate the discovery of potent drug candidates by predicting the activity of unsynthesized compounds. Molecular docking simulations can provide insights into the binding modes of these derivatives with target proteins, aiding in the design of molecules with enhanced potency and selectivity. wjahr.com

Computational Method Application in this compound Research Predicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure, geometry optimization, and prediction of spectroscopic properties. mdpi.comresearchgate.netHOMO-LUMO energies, charge distribution, vibrational frequencies, NMR chemical shifts.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra. researchgate.netExcitation energies, oscillator strengths, fluorescence properties.
Quantitative Structure-Activity Relationship (QSAR) Development of statistical models to correlate chemical structure with biological activity or physical properties. scholarsresearchlibrary.comPrediction of toxicity, biological potency, and other properties for new derivatives.
Molecular Docking Prediction of the binding orientation and affinity of a molecule to a target protein. nih.govwjahr.comBinding modes, binding energies, identification of key intermolecular interactions.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of a molecule and its interactions with its environment over time. wjahr.comConformational changes, stability of ligand-protein complexes, solvent effects.

Deeper Elucidation of Biological Mechanisms of Action

Benzothiazole (B30560) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. benthamscience.comnih.gov The presence of a nitro group can also contribute to biological activity, although it can sometimes be associated with toxicity. A key research challenge is to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

Future studies should involve screening this compound and its analogs against a panel of biological targets, such as enzymes and receptors implicated in various diseases. Once a biological activity is identified, detailed mechanistic studies will be necessary. This could involve techniques like affinity chromatography to identify binding partners, and various biochemical and cell-based assays to understand how the compound modulates the function of its target.

The potential for this compound to act as a prodrug is another interesting avenue for exploration. The nitro group could be enzymatically reduced in specific cellular environments, such as the hypoxic conditions found in solid tumors, to release a more active amino derivative. Investigating the metabolic fate of this compound in biological systems is crucial for understanding its mechanism of action and potential therapeutic applications.

Development of New Applications in Sensing and Molecular Probes

The benzothiazole scaffold is a well-known fluorophore, and its derivatives have been successfully developed as fluorescent sensors for a variety of analytes. researchgate.netnih.govnih.govspectroscopyonline.comnih.govresearchgate.netmdpi.comresearchgate.net The unique electronic properties of this compound, arising from the push-pull nature of the amino and nitro groups, make it a promising platform for the development of new molecular probes.

Future research should focus on the design and synthesis of derivatives where the fluorescence properties are modulated by the presence of a specific analyte. This can be achieved by incorporating a receptor unit that selectively binds to the target of interest. The binding event would then trigger a change in the fluorescence output, such as an increase in intensity ("turn-on" sensor) or a shift in the emission wavelength (ratiometric sensor). nih.govresearchgate.net

Potential targets for new sensors based on this scaffold include metal ions, anions, and biologically relevant small molecules. For instance, the amino group could be functionalized to create a chelating site for metal ions, or the aromatic ring could be modified to interact with specific anions. The development of probes that can function in biological environments and be used for cellular imaging would be particularly valuable. nih.govspectroscopyonline.commdpi.comresearchgate.net The inherent fluorescence of the benzothiazole core, combined with the potential for fine-tuning its photophysical properties through chemical modification, makes this a highly promising area for future research. researchgate.netnih.gov

Analyte Sensing Strategy Potential Application
Metal Ions Incorporation of a chelating group that binds to the metal ion, leading to a change in fluorescence through mechanisms like PET or CHEF. nih.govnih.govEnvironmental monitoring, detection of metal ion imbalances in biological systems.
Anions Design of receptors that bind to anions through hydrogen bonding or electrostatic interactions, causing a change in the electronic properties of the fluorophore. spectroscopyonline.comDetection of pollutants like cyanide in water, monitoring of anion levels in biological fluids.
Biothiols Introduction of a recognition moiety that reacts specifically with thiols, leading to a change in the fluorescence signal. nih.govmdpi.comImaging of glutathione (B108866) and other biothiols in living cells to study oxidative stress.
pH Exploiting the protonation/deprotonation of the amino group or other acidic/basic sites to create a pH-sensitive fluorescent response.Measurement of pH in cellular compartments or industrial processes.
Reactive Oxygen Species (ROS) Incorporation of a moiety that is selectively oxidized by ROS, leading to a change in fluorescence. researchgate.netDetection of oxidative stress in biological systems.

Q & A

Q. What methodologies address stability challenges in this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Explore buffered formulations (e.g., phosphate buffers) to mitigate hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.